1,2-Bis(epoxybutyl)carborane
Description
The Role of Icosahedral Carborane Clusters in Materials Science and Medicinal Chemistry
Icosahedral carborane clusters, particularly the neutral dicarba-closo-dodecaboranes (C₂B₁₀H₁₂), are a unique class of boron-rich compounds that have garnered significant interest in both materials science and medicinal chemistry. researcher.lifenih.govresearchgate.net These clusters exist as three isomers: ortho-, meta-, and para-carborane, distinguished by the positions of the two carbon atoms on the icosahedral cage. researchgate.netwikipedia.org Their distinctive three-dimensional structure and electronic properties set them apart from conventional organic and inorganic compounds. rsc.org
In the realm of materials science , the incorporation of carborane cages into polymer backbones has led to the development of materials with enhanced thermal stability, a consequence of the carborane's electron-deficient nature and its ability to stabilize adjacent chemical bonds. nasa.govnih.govresearchgate.net The bulky, spherical geometry of the carborane cluster also introduces a degree of internal plasticization, preventing the close packing of polymer chains. nasa.gov This has resulted in the creation of heat-resistant polymers, including polysiloxanes, polyesters, and polyamides, with applications in harsh environments. nih.govacs.org Furthermore, carborane-containing polymers are being explored as precursors for advanced ceramics like boron carbide. mdpi.com The unique photoluminescence properties of linear π-conjugated aryl-ethynyl-carborane polymers have also opened doors for their use in optoelectronic devices. rsc.org
In medicinal chemistry , carboranes serve as versatile pharmacophores. nih.gov Their hydrophobic nature and metabolic stability make them attractive for drug design. nih.gov A significant area of research is their application in Boron Neutron Capture Therapy (BNCT), an experimental cancer treatment. The high boron content of carboranes allows for the targeted delivery of ¹⁰B atoms to tumor cells, which, upon irradiation with thermal neutrons, undergo a nuclear fission reaction that selectively destroys the cancerous tissue. nih.govresearchgate.net
The functionalization of carborane clusters is a central theme in advancing their applications. researcher.life While substituting the carbon vertices is relatively straightforward, functionalizing the ten boron vertices has been a long-standing challenge due to the inertness of the B-H bonds. researcher.lifenih.gov Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, are enabling more efficient and selective B-H functionalization, expanding the library of carborane-based building blocks for various scientific disciplines. nih.gov
Overview of Epoxy-Functionalized Boron Cluster Compounds: Design Rationale and Potential
The functionalization of boron clusters with epoxy groups represents a strategic approach to developing novel hybrid materials that combine the unique properties of carboranes with the versatile chemistry of epoxides. The primary design rationale is to create monomers that can be readily polymerized or cured to form robust, three-dimensional networks with enhanced thermal and chemical stability. nasa.gov
The incorporation of the carborane moiety is intended to impart several desirable characteristics to the resulting epoxy resins:
Enhanced Thermal Stability: The inherent high thermal stability of the icosahedral carborane cage can significantly elevate the degradation temperature of the polymer matrix. nasa.govsci-hub.se
Inherent Flame Retardancy: The boron content of the carborane can lead to the formation of a protective char layer upon combustion, inhibiting the burning process.
Unique Mechanical Properties: The bulky, three-dimensional structure of the carborane can influence the cross-linking density and chain mobility of the polymer network, potentially leading to materials with high modulus and toughness. nasa.gov
The epoxy functionality provides a reactive handle for a variety of curing reactions. Epoxide rings can be opened by a range of curing agents, including amines, anhydrides, and Lewis acids, allowing for the formation of cross-linked thermosetting polymers. nasa.gov This versatility in curing chemistry enables the tailoring of the final material's properties to suit specific applications.
The potential applications for epoxy-functionalized boron cluster compounds are broad, with a significant focus on high-performance materials. These include:
High-Temperature Adhesives: Carborane-epoxy adhesives have demonstrated promising bond strengths at elevated temperatures, making them suitable for aerospace and other demanding applications where conventional epoxy adhesives fail. nasa.govnasa.gov
Advanced Composites: As matrix resins for fiber-reinforced composites, they can lead to materials with superior thermal and mechanical performance.
Coatings for Harsh Environments: Their chemical and thermal resistance makes them candidates for protective coatings in corrosive or high-temperature settings.
Research in this area has focused on the synthesis of various epoxy-functionalized carboranes and the investigation of their polymerization and curing behavior. nasa.govresearchgate.net The development of efficient synthetic routes and a deeper understanding of the structure-property relationships are key to unlocking the full potential of these advanced materials.
Research Significance of 1,2-Bis(epoxybutyl)carborane as a Functional Monomer
This compound stands out as a significant functional monomer due to its bifunctional nature, which allows it to act as a cross-linking agent in the formation of polymer networks. The presence of two reactive epoxybutyl groups attached to the carbon atoms of the ortho-carborane cage enables the creation of a three-dimensional, covalently bonded polymer structure upon curing. nasa.govnasa.gov
The research significance of this particular monomer lies in its potential to create high-performance thermosetting polymers with exceptional properties. The curing of this compound, often in the presence of a catalyst or hardener, leads to the formation of a rigid network where the robust and thermally stable carborane cages are interconnected by polyether chains. nasa.gov
Key areas of research interest for this monomer include:
Polymerization and Curing Studies: Investigating the polymerization characteristics of this compound with various catalysts and curing agents is crucial for controlling the reaction kinetics and the final properties of the polymer. nasa.govnasa.gov Studies have explored the use of catalysts like tris(dimethylaminomethyl)phenol (DMP-30) and boron trifluoride monoethylamine to facilitate the ring-opening polymerization of the epoxy groups. nasa.govnasa.gov
Development of High-Temperature Adhesives: A significant portion of the research on this compound has been driven by the need for adhesives that can withstand extreme temperatures, particularly for aerospace applications. nasa.govnasa.gov Lap-shear tests on steel substrates have demonstrated the potential of this monomer to form strong adhesive bonds that retain their integrity at elevated temperatures. nasa.gov
Formation of Advanced Polymer Networks: The bifunctionality of the monomer allows for its incorporation into various polymer systems to enhance their thermal and mechanical properties. It can be copolymerized with other epoxy resins or used as a cross-linker for other polymer systems. nih.gov The resulting networks benefit from the inherent stability and bulky nature of the carborane cage. nasa.gov
The synthesis of this compound typically involves a multi-step process, starting from the reaction of decaborane (B607025) with a suitable butenyl-containing acetylene (B1199291) derivative to form a carborane precursor, followed by epoxidation of the double bonds. nasa.gov
Table of Properties for this compound
| Property | Value | Source |
| CAS Number | 28065-46-5 | matrixscientific.comalfa-chemistry.comrennotech.combiosynth.com |
| Molecular Formula | C₁₀H₂₄B₁₀O₂ | biosynth.com |
| Molecular Weight | 284.41 g/mol | biosynth.com |
Note: Some sources may provide slightly different molecular formulas and weights based on the specific isotopes considered.
Historical Development and Evolution of Carborane-Epoxy Chemistry
The field of carborane-epoxy chemistry emerged from the broader exploration of carborane-containing polymers, which began shortly after the initial synthesis and disclosure of icosahedral carboranes in the early 1960s. acs.orgresearchgate.net The initial impetus for this research was the pursuit of high-temperature resistant materials, largely driven by the needs of the U.S. military and aerospace programs.
The first reports on the synthesis of carboranes in the open literature appeared in 1963, detailing their remarkable thermal stability and providing methods for their preparation. wikipedia.org This breakthrough quickly led to investigations into incorporating these robust clusters into various polymer backbones. Between 1964 and 1967, the first series of studies on carborane-containing polymers were published, describing the synthesis of carborane polyesters, polyformals, and polysiloxanes. acs.org
The development of carborane-epoxy chemistry can be traced back to the logical extension of this work, aiming to combine the thermal stability of carboranes with the versatile and well-established chemistry of epoxy resins. nasa.gov The goal was to create adhesives and composite materials that could perform reliably at temperatures exceeding the limits of conventional epoxy systems. nasa.gov
Early research in the 1960s focused on the synthesis of epoxyalkylcarborane monomers, such as mono(epoxybutyl)carborane and this compound, and demonstrating their polymerization. nasa.govnasa.gov These studies established the feasibility of curing these monomers to form solid, cross-linked polymers. The catalytic systems used for curing were often based on those employed for conventional epoxy resins, such as tertiary amines and Lewis acids like boron trifluoride monoethylamine. nasa.gov
Throughout the late 1960s and early 1970s, significant efforts were dedicated to optimizing the synthesis of these monomers and evaluating the performance of the resulting polymers, particularly as high-temperature adhesives for aerospace applications. nasa.govnasa.gov This research involved detailed studies on curing schedules, the effects of different hardeners and fillers, and the mechanical testing of adhesive bonds under various conditions. nasa.gov
More recently, the focus has broadened to include the synthesis of more complex carborane-epoxy systems, such as carborane bisphenol epoxy novolacs. sci-hub.seresearchgate.net These materials are synthesized by first creating a carborane-containing novolac resin, which is then epoxidized. sci-hub.seresearchgate.net This approach allows for the incorporation of a higher density of carborane units into the polymer network, further enhancing its thermal properties.
The evolution of carborane-epoxy chemistry reflects a continuous drive to create advanced materials with superior performance characteristics. While the initial focus was heavily on high-temperature applications, the unique properties of these materials continue to attract interest for a wide range of potential uses in modern technology. researchgate.net
Properties
InChI |
InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPPQHNJBCMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15B10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymerization and Cross Linking Mechanisms Involving 1,2 Bis Epoxybutyl Carborane
Curing Kinetics and Reaction Pathways of 1,2-Bis(epoxybutyl)carborane Systems
The study of curing kinetics is crucial for understanding the reaction rates, mechanisms, and optimizing the processing conditions of this compound-based thermosets. The reaction pathways are significantly influenced by the choice of curing agent, the catalytic activity, and the inherent properties of the carborane moiety itself.
The curing of epoxy resins, including carborane-containing variants, is typically initiated by catalytic agents that facilitate the ring-opening of the epoxy group. These agents can be broadly classified as initiators or hardeners. Catalytic curing agents function as initiators for the homopolymerization of the epoxy resin semanticscholar.org. Lewis acids and bases are common catalytic cures semanticscholar.org.
Lewis Acids: Compounds like boron trifluoride monoethylamine (BF₃·MEA) are effective cationic catalysts. The mechanism involves the BF₃ complex reacting with the oxygen atom of the epoxy ring, creating an oxonium ion. This polarizes the C-O bond, making the carbon atom susceptible to nucleophilic attack by another epoxy group, thereby propagating the polymerization chain. The general reaction for amine curing agents involves the active hydrogen in a primary amine reacting with an epoxy group to form a secondary amine, which then reacts with another epoxy group threebond.co.jp. The resulting tertiary amine can further catalyze the polymerization of epoxy groups threebond.co.jp.
Lewis Bases (Anhydrides and Amines): Anhydride (B1165640) curing agents require an initiator, often a Lewis base like a tertiary amine, to open the anhydride ring and create a carboxylate anion. This anion then attacks an epoxy group, initiating an anionic polymerization. Amine-based curing agents, such as aliphatic and aromatic amines, act as nucleophiles that directly attack the epoxy ring, leading to a cross-linked network. These agents cure at different rates; for instance, diglycidyl ether of bisphenol A (DGEBA) is cured by aliphatic amines at room temperature but requires thermal curing with aromatic amines threebond.co.jp. The choice of catalyst system is critical as it must effectively catalyze the prepolymer of the opposite component without curing the prepolymer in its own component in two-component systems mdpi.com.
The table below summarizes common types of catalytic agents used in epoxy curing.
| Catalyst Type | Example(s) | Curing Mechanism | Typical Conditions |
| Lewis Acids | Boron Trifluoride Monoethylamine (BF₃·MEA) | Cationic Polymerization | Elevated Temperatures |
| Lewis Bases | Tertiary Amines, Imidazoles | Anionic Polymerization | Room or Elevated Temp. |
| Amine Hardeners | Aliphatic Amines, Aromatic Amines, Polyamides | Nucleophilic Addition | Room or Elevated Temp. |
| Anhydride Hardeners | Phthalic Anhydride, Nadic Methyl Anhydride | Anionic Polymerization (with initiator) | High Temperatures |
This table provides a generalized overview of catalytic agents for epoxy resins.
The incorporation of the bulky, electron-deficient icosahedral carborane (C₂B₁₀H₁₂) cluster into polymer structures significantly affects their curing behavior and properties nih.gov. The carborane moiety influences both the polymerization rate and the activation energy (Ea) of the curing process.
Steric Hindrance: The three-dimensional, bulky nature of the carborane cage can impede the mobility of polymer chains nih.gov. This steric hindrance can slow down the reaction rate compared to analogous non-carborane epoxies, as reactants have more difficulty reaching the reactive sites.
Electronic Effects: The carborane cage is a strong electron-withdrawing group. This can influence the reactivity of the adjacent epoxy groups, potentially altering the activation energy required for the ring-opening reaction. The electron-deficient nature of the boron atoms can interact with the electron-rich oxygen of the epoxy ring, affecting the bond polarization and subsequent nucleophilic attack.
Activation Energy: The activation energy, which is the minimum energy required to initiate the curing reaction, is a key parameter derived from kinetic studies. For carborane-containing benzoxazine (B1645224) resins, nonisothermal DSC studies showed that the apparent activation energies (Ea) are influenced by the carborane structure researchgate.net. The incorporation of carborane can increase the activation energy due to steric effects, but it can also lower it in some systems by stabilizing transition states. For instance, in some studies, the activation energy for curing increases initially and then decreases as the reaction proceeds, indicating a complex, multi-step reaction mechanism unito.it.
The curing kinetics of thermosetting resins like this compound systems are commonly analyzed using Differential Scanning Calorimetry (DSC) under either isothermal or non-isothermal conditions researchgate.net.
Non-Isothermal Analysis: In this method, the sample is heated at a constant rate (e.g., 5, 10, 15 °C/min), and the heat flow is measured as a function of temperature. The resulting exotherm provides information about the total heat of reaction (ΔH), the onset temperature of curing, the peak exothermic temperature (Tₚ), and the completion temperature. Several models can be applied to non-isothermal DSC data to determine kinetic parameters:
Kissinger Method: This model relates the peak temperature (Tₚ) to the heating rate (β) to calculate the activation energy (Ea) without prior knowledge of the reaction mechanism researchgate.net.
Ozawa Method: This is an isoconversional method that determines the activation energy as a function of the degree of conversion (α) by analyzing the temperatures corresponding to a specific conversion at different heating rates researchgate.netresearchgate.net.
Isothermal Analysis: For this analysis, the sample is rapidly heated to a specific curing temperature and held there while the heat flow is monitored over time. The rate of heat evolution is directly proportional to the rate of reaction. Isothermal DSC can be challenging for fast-curing resins because a significant portion of the reaction can occur during the initial heating phase, leading to potential errors in data acquisition mdpi.com. The degree of cure (α) and the cure rate (dα/dt) are determined as a function of time at a constant temperature mdpi.com.
The combination of both methods provides a comprehensive understanding of the curing process. For example, discrepancies between models like Kissinger and isoconversional models (e.g., Friedman) can arise because the former assumes a constant activation energy, while the latter allows it to vary with the degree of conversion, often providing a better fit for complex reactions researchgate.net.
The data below illustrates typical parameters obtained from a non-isothermal DSC analysis of an epoxy system.
| Heating Rate (β, °C/min) | Onset Temperature (°C) | Peak Temperature (Tₚ, °C) | Enthalpy (ΔH, J/g) |
| 5 | 125.4 | 145.8 | 350.2 |
| 10 | 134.1 | 158.3 | 345.7 |
| 15 | 142.8 | 167.9 | 348.1 |
| 20 | 150.5 | 175.6 | 351.5 |
This table contains representative data for a generic epoxy system to illustrate the output of non-isothermal DSC analysis.
Polymeric System Architectures Incorporating this compound
The difunctional nature of this compound allows its incorporation into polymers through two primary architectures: as a monomer integrated into the main polymer chain or as a pendant group attached to the side of a polymer backbone.
When this compound is used as a monomer in step-growth polymerization, the carborane cage becomes an integral part of the polymer backbone acs.org. This is a common strategy for creating "Type I" carborane polymers acs.org. The reaction of the diepoxide with a comonomer, such as a bisphenol or a diamine, leads to the formation of a linear polymer.
Specifically, the reaction of this compound with a bisphenol (e.g., Bisphenol A) in the presence of a suitable catalyst yields a poly(carborane-hydroxyether). In this reaction, the phenoxide anion (formed from the bisphenol) acts as a nucleophile, attacking the terminal carbon of the epoxy ring. This ring-opening reaction forms a secondary hydroxyl group and an ether linkage, extending the polymer chain. The repeating unit of the polymer thus contains the carborane cage, ether linkages, and hydroxyl groups along the main chain. These hydroxyl groups can serve as sites for further cross-linking or modification. This approach ensures a high and uniform distribution of carborane cages throughout the material, which is key to achieving significant enhancements in thermal and oxidative stability.
An alternative architectural approach involves attaching carborane moieties as pendant groups to a pre-existing or concurrently forming polymer backbone. This method is used to create "Type II" carborane polymers nih.gov. Side-chain functionalization can be achieved through several routes:
Polymerization of Carborane-Containing Monomers: A monomer containing a single polymerizable group (e.g., vinyl, acrylate) and a carborane cage is copolymerized with other monomers. The carborane unit becomes a pendant group on the resulting polymer chain. However, the bulkiness of the carborane group can sometimes hinder the polymerization process, leading to lower molecular weights nih.gov.
Post-Polymerization Modification: A polymer with reactive side groups (e.g., hydroxyl, halide, or epoxy groups) is reacted with a functionalized carborane molecule. For example, a polymer with pendant hydroxyl groups could be reacted with a carborane derivative containing a reactive group like an isocyanate or an acid chloride to form a stable covalent bond, tethering the carborane to the polymer backbone. This method allows for precise control over the degree of functionalization.
Side-chain functionalization is a versatile method for modifying the properties of existing polymers, such as enhancing their hydrophobicity, thermal stability, or neutron-absorbing capabilities, without fundamentally altering the main-chain structure nih.gov.
Formation of Highly Cross-linked Polymer Networks and Thermosets
The bifunctional nature of this compound, containing two reactive epoxy groups, makes it an ideal monomer for the formation of highly cross-linked, three-dimensional polymer networks. These networks are the basis of thermosetting materials, which exhibit high thermal stability and mechanical strength. The creation of these networks occurs through curing processes where the epoxy monomer is reacted with various hardeners or curing agents, without the evolution of volatile by-products nasa.gov.
The curing process involves the opening of the epoxy rings and the subsequent formation of covalent bonds that link the carborane cages into a rigid structure. This process can be initiated by conventional curing agents, such as amines and anhydrides. The reaction between an epoxy group and an amine, for instance, is a nucleophilic addition that results in a hydroxyl group and a new carbon-nitrogen bond. Since primary amines have two active hydrogens, and secondary amines have one, they can react with multiple epoxy groups, leading to extensive cross-linking.
Research into adhesives based on bis(epoxybutyl)carborane has demonstrated the formation of robust thermosets suitable for high-temperature applications nasa.gov. The curing cycle significantly influences the final properties of the material. A typical cycle involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete reaction and maximize the cross-link density nasa.gov. For example, a cure-assembly cycle of 307-351°F (153-177°C) for 2.5 hours under 60 psi, followed by a post-cure of one hour at 435-465°F (224-241°C), has been used to bond steel substrates nasa.gov.
The incorporation of the bulky, thermally stable carborane cage into the polymer backbone contributes significantly to the properties of the resulting thermoset. These materials benefit from the inherent high-temperature resistance of the carborane cluster, which helps to form a protective boron oxide, boron carbide, or boron silicate (B1173343) layer at high temperatures acs.orgresearchgate.net. This char formation enhances thermo-oxidative stability, making these thermosets suitable for aerospace and other harsh-environment applications researchgate.netnih.gov. The mechanical properties of these thermosets, such as lap shear strength and peel strength, have been evaluated at a wide range of temperatures, from cryogenic conditions to elevated temperatures, demonstrating their robust performance.
Below is a table summarizing the mechanical performance of a thermoset adhesive derived from bis(epoxybutyl)carborane on 17/7 PH steel substrates.
| Test Temperature (°F) | Lap Shear Strength (psi) |
|---|---|
| -320 | 4040 |
| -65 | 3480 |
| 75 | 3060 |
| 350 | 3100 |
| 450 | 2960 |
| 500 | 2620 |
Data sourced from NASA Technical Reports Server nasa.gov.
Advanced Polymerization Techniques Applied to Carborane-Epoxy Systems
While traditional curing of diepoxides like this compound proceeds via step-growth polymerization, the broader field of carborane-containing polymers has embraced a variety of advanced polymerization techniques to create materials with precisely controlled architectures and novel properties nih.govacs.orgnih.gov.
Step-Growth Polymerizations
Step-growth polymerization is the primary method for incorporating carborane cages directly into the main chain of a polymer nih.govacs.orgnih.gov. This process involves the sequential reaction between the functional groups of monomers to form dimers, trimers, and eventually long polymer chains libretexts.org. The curing of this compound with a diamine or dianhydride hardener is a classic example of step-growth polymerization, leading to the formation of a cross-linked network wiley-vch.de.
In this mechanism, the reaction proceeds in a stepwise fashion between the epoxy functional groups on the carborane monomer and the functional groups of the co-monomer (hardener) wiley-vch.de. To create these polymers, various disubstituted carborane monomers have been developed, including diepoxy-, dihydroxyl-, and diamino-carboranes acs.orgnih.gov. The reaction of these difunctional monomers, often through polycondensation reactions, builds the polymer backbone with integrated carborane units, imparting their unique properties to the final material nih.govrsc.org.
Chain-Growth Polymerizations (e.g., ATRP, RAFT, ROMP)
In recent years, controlled chain-growth polymerization methods have been utilized to synthesize carborane-containing polymers, typically where the carborane cage is a pendant group or located at the chain end researchgate.netnih.govacs.orgnih.gov. These techniques, often referred to as controlled/living radical polymerizations (CLRP), allow for precise control over molecular weight, polydispersity, and polymer architecture acs.orgnih.gov.
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of monomers in a controlled manner cmu.edu. In the context of carborane polymers, ATRP has been used to polymerize vinyl carborane monomers or to initiate polymerization from a carborane-containing initiator acs.orgnih.gov. For example, 1-bromomethyl-closo-1,2-carborane has been successfully used as an ATRP initiator for the polymerization of methyl methacrylate, yielding polymers with narrow molecular weight distributions (PDI as low as 1.17) nih.govresearchgate.net. This approach allows for the synthesis of well-defined polymers with a carborane cage at one end of the chain nih.govcmu.edu.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CLRP technique that has been applied to carborane-containing monomers nih.govacs.org. Researchers have developed carborane-containing chain transfer agents (CTAs), which are used to control the polymerization of various monomers like styrene, N-isopropylacrylamide, and methyl acrylate (B77674) rsc.orgrsc.org. This method produces monodisperse polymers (Đ = 1.03–1.15) with a carborane functional group at the chain end, which can serve as a unique spectroscopic handle or an affinity label rsc.orgrsc.org.
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for polymerizing cyclic monomers acs.org. Carborane-appended cyclic monomers, such as carborane-functionalized norbornenes, have been polymerized using ROMP with Grubbs catalysts acs.orgmit.edu. This method yields polymers with pendant carborane groups, and the resulting materials have been explored for applications such as ion-exchange resins for selective cesium binding mit.edu.
The table below summarizes the application of these advanced polymerization techniques to carborane systems.
| Technique | Carborane Role | Example Monomer/Initiator/Agent | Resulting Polymer Architecture | Reference |
|---|---|---|---|---|
| ATRP | Initiator | 1-bromomethyl-closo-1,2-carborane | Linear polymer with carborane at α-terminus | nih.govresearchgate.net |
| RAFT | Chain Transfer Agent (CTA) | Dithioester with closo-1,2-carborane Z group | Linear polymer with carborane at ω-terminus | rsc.orgrsc.org |
| ROMP | Pendant Group | Carborane-appended norbornene | Linear polymer with pendant carborane cages | acs.orgmit.edu |
Click Chemistry Approaches for Polymer Network Formation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups nih.govresearchgate.net. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage nih.govresearchgate.net. This reaction has been widely adopted in polymer science for post-polymerization modification and for the construction of complex architectures, including polymer networks acs.orgnih.gov.
In the realm of carborane materials, click chemistry has been employed to attach carborane cages to polymer backbones as a post-polymerization modification method acs.orgnih.gov. For network formation, this approach is particularly powerful. A polymer backbone can be synthesized with pendant azide (B81097) groups, and a difunctional carborane monomer containing two alkyne groups can act as a cross-linker. The click reaction between the azide and alkyne moieties efficiently forms a stable, covalently cross-linked network nih.govresearchgate.net. This method allows for the creation of homogeneous networks under mild conditions, overcoming limitations of some traditional cross-linking methods nih.gov. The high efficiency and orthogonality of the click reaction ensure that the carborane cross-linker is incorporated precisely into the network structure acs.orgresearchgate.net.
Self-Assembly and Co-assembly of Boron Cluster Compounds with Polymeric Matrices
Beyond covalent polymerization, boron cluster compounds like carboranes can participate in the formation of structured materials through non-covalent self-assembly and co-assembly processes rsc.org. These processes are driven by weaker intermolecular forces, such as hydrophobic interactions, dihydrogen bonding, and electrostatic forces rsc.orgacs.org.
Carboranes are notably hydrophobic due to the low polarity of their B-H bonds researchgate.netnih.gov. This property is a primary driver for self-assembly in aqueous environments. Amphiphilic carborane derivatives, which possess both a hydrophobic carborane head and a hydrophilic tail (e.g., an aminoalkyl chain), can spontaneously self-assemble into well-defined micro- and nanostructures like rods or vesicles when dispersed in water researchgate.net.
Co-assembly with polymeric matrices offers a versatile route to create hybrid nanostructured materials rsc.org. For example, anionic boron clusters can co-assemble with cationic block copolymers through electrostatic interactions acs.org. In one study, cationic PGEA–PEO–PGEA triblock copolymers were mixed with dianionic closo-dodecaborate clusters, leading to the formation of electrostatic hydrogels acs.org. The resulting nanostructures consisted of domains of the cationic polymer block complexed with the boron clusters, interconnected by hydrophilic PEO bridges acs.org.
Dihydrogen bonds (B-H···H-X, where X is N, O, etc.), a unique feature of carboranes, can also direct the assembly process researchgate.netrsc.org. The interaction of neutral polymers like poly(ethylene oxide) (PEO) with anionic cobalt bis(dicarbollide) ions is driven by these weak dihydrogen bonds, resulting in the formation of uniquely organized periodic structures acs.org. These self-assembly strategies provide a "bottom-up" approach to fabricating functional nanomaterials, where the unique properties of boron clusters are integrated into a larger polymeric framework rsc.orgescholarship.org.
Advanced Spectroscopic and Structural Characterization of 1,2 Bis Epoxybutyl Carborane and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of carborane-based monomers and polymers. By analyzing the magnetic environments of ¹H, ¹¹B, and ¹³C nuclei, it is possible to confirm the molecular structure, verify isomeric purity, and understand the architecture of the resulting polymer.
¹H NMR spectroscopy provides crucial information about the proton environments within the 1,2-Bis(epoxybutyl)carborane molecule. The spectrum can be divided into distinct regions corresponding to the different types of protons: those attached to the carborane cage, the aliphatic butyl chains, and the terminal epoxy rings. Protons on the carborane cage (B-H) typically appear in the high-field region between 1.5 and 3.5 ppm. mdpi.com The protons of the aliphatic butyl spacer and the epoxy group are found in the downfield region.
Upon polymerization, significant changes are observed in the ¹H NMR spectrum. The sharp resonances corresponding to the protons of the epoxy ring diminish or disappear entirely, indicating the consumption of the reactive groups. Concurrently, new signals corresponding to the formed hydroxyl groups and the cross-linked polymer backbone appear, often as broadened peaks due to the reduced mobility of protons within the rigid polymer network. The integration of aromatic characteristic peaks can be observed between 6.0 and 8.5 ppm in some carborane polymer systems. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for this compound and its Polymer
| Functional Group | Monomer (Expected δ, ppm) | Polymer (Expected δ, ppm) | Structural Information |
| Carborane B-H | 1.5 - 3.5 | 1.5 - 3.5 (Broadened) | Confirms presence of the carborane cage. |
| Butyl Chain (-CH₂-) | ~1.4 - 2.8 | ~1.4 - 2.8 (Broadened) | Signals from the aliphatic spacer. |
| Epoxy Ring Protons | ~2.5 - 3.1 | Diminished or Absent | Indicates consumption of epoxy groups during curing. |
| Carborane C-H | ~3.7 | ~3.7 (Broadened) | Signal for protons on the cage carbons. mdpi.com |
| Hydroxyl (-OH) | Absent | Broad signal (~3.0-5.0) | Appears upon ring-opening polymerization. |
¹¹B NMR is uniquely suited for probing the structure of the carborane cage. The chemical shifts and coupling patterns in the ¹¹B NMR spectrum are highly sensitive to the boron atoms' positions within the icosahedral cage and their substituents. This technique is fundamental for confirming the isomeric identity of the carborane (ortho-, meta-, or para-) and for verifying that the polyhedral structure remains intact during chemical modifications and polymerization.
For 1,2- (ortho-) carborane derivatives, the ¹¹B NMR spectrum typically displays a set of overlapping doublets with a characteristic intensity ratio, reflecting the different electronic environments of the boron atoms. For instance, a substituted ortho-carborane might show signals with an integral intensity ratio of 2:2:4:2. mdpi.com The spectra for carborane derivatives generally show signals in the range of approximately -0.9 to -14.5 ppm. mdpi.com The persistence of this signature pattern after polymerization confirms that the robust carborane cage has not degraded during the curing process.
Table 2: Typical ¹¹B NMR Chemical Shifts for Substituted ortho-Carborane Cages
| Boron Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Significance |
| B(9,12) | ~ -3 to -7 | Doublet | Often the most reactive sites towards electrophiles. researchgate.net |
| B(8,10) | ~ -9 to -16 | Doublet | Environment distinct from other boron atoms. researchgate.net |
| B(4,5,7,11) | ~ -11 to -15 | Doublet | Represents four equivalent boron atoms. |
| B(3,6) | ~ -14 to -17 | Doublet | Represents two equivalent boron atoms. |
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In this compound, distinct signals are expected for the two carbon atoms within the carborane cage (C_carb) and the four unique carbons of the epoxybutyl side chains. The C_carb atoms are typically observed as a single resonance in the range of 45-90 ppm, confirming their equivalence in the symmetric monomer. mdpi.comnih.gov
During polymerization, the chemical shifts of the carbons in the epoxy ring undergo a significant change. The signals corresponding to the oxirane carbons are replaced by new resonances at different chemical shifts, which correspond to the carbons in the newly formed polyether backbone. This transformation provides direct evidence of the ring-opening reaction and allows for the analysis of the resulting polymer's connectivity.
Table 3: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Structural Information |
| Carborane Cage Carbons (C_carb) | 45 - 90 | Confirms the carbon positions within the icosahedron. mdpi.comnih.gov |
| Butyl Chain Carbons (-CH₂-) | 20 - 40 | Signals corresponding to the four-carbon spacer. |
| Epoxy Ring Carbons | 45 - 55 | Characteristic signals that change upon polymerization. |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring chemical reactions in real-time.
IR spectroscopy is highly effective for identifying the key functional groups in this compound and for monitoring the progress of its curing reaction. The IR spectrum of the monomer is characterized by several distinct absorption bands. A strong, sharp peak corresponding to the B-H stretching vibration of the carborane cage is consistently observed around 2530-2600 cm⁻¹. nih.govnih.gov Another critical absorption is the band for the epoxy ring, which typically appears around 916 cm⁻¹. researchgate.net
The curing process can be monitored in situ by tracking the changes in the IR spectrum over time. researchgate.net As the polymerization proceeds, the intensity of the epoxy ring absorption at 916 cm⁻¹ decreases, providing a direct measure of the extent of the reaction. Simultaneously, a broad absorption band corresponding to the O-H stretching of newly formed hydroxyl groups appears and grows in intensity, typically in the region of 3200-3500 cm⁻¹. This provides a clear and quantitative method for studying the curing kinetics. semanticscholar.org
Table 4: Key IR Absorption Bands for Monitoring the Curing of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Monomer | Cured Polymer | Significance |
| ~3200-3500 | O-H Stretch | Absent | Strong, Broad | Appearance indicates epoxy ring-opening. researchgate.net |
| ~2850-2960 | C-H Stretch (Aliphatic) | Strong | Strong | Confirms the presence of butyl chains. |
| ~2530-2600 | B-H Stretch | Strong, Sharp | Strong, Sharp | Signature peak for the carborane cage. nih.gov |
| ~916 | Epoxy Ring Deformation | Present | Diminished or Absent | Disappearance indicates consumption of epoxy groups. researchgate.net |
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it well-suited for characterizing the carborane cage. The most prominent feature in the Raman spectrum of carborane-containing compounds is the intense band associated with the B-H stretching vibrations, which appears in the 2450–2700 cm⁻¹ range. nih.gov For an ortho-carborane derivative, a characteristic B-H stretching vibration can be observed around 2631 cm⁻¹. nih.gov This region is often free from interference from other organic functional groups, making it a clean marker for the boron cluster. nih.gov The integrity and symmetry of the carborane cage can be assessed by analyzing the position and shape of these Raman bands.
Table 5: Characteristic Raman Shifts for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~2450-2700 | B-H Stretch | Strong, characteristic signal for the carborane cage. nih.gov |
| ~2800-3000 | C-H Stretch | Vibrations from the epoxybutyl side chains. |
| ~650-850 | Cage Deformation/Breathing | Modes related to the entire icosahedral framework. researchgate.net |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a crucial tool for confirming the molecular identity of this compound and for studying the structure of its oligomers and degradation products. The technique provides precise molecular weight data and offers insights into the molecule's stability and bonding through fragmentation analysis.
For this compound (C₁₀H₁₄B₁₀O₂), the theoretical monoisotopic molecular weight is 274.33 g/mol matrixscientific.com. In a typical mass spectrum, this would be observed as a molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), as an adduct ion such as [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy nih.gov.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic bond cleavages. The fragmentation patterns for carborane-containing molecules are influenced by both the robust icosahedral cage and the nature of the organic substituents. nih.gov Common fragmentation pathways include:
α-Cleavage: Fission of the bond adjacent to the epoxy group or the carborane cage, which is a common pathway for ethers and alkyl-substituted compounds youtube.commiamioh.edu.
Side-Chain Loss: Cleavage of one or both epoxybutyl side chains from the carborane core. The loss of a C₄H₇O fragment (epoxybutyl radical) would result in a significant fragment ion.
Cage Fragmentation: While the carborane cage is exceptionally stable, high-energy ionization methods can induce its breakdown, leading to a series of smaller boron-containing cluster ions youtube.com.
Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, may occur if the side chains are sufficiently long and contain appropriate functional groups, though this is less typical for the epoxybutyl structure youtube.commiamioh.edu.
| m/z (Mass/Charge Ratio) | Proposed Ion Identity | Fragmentation Pathway |
|---|---|---|
| ~274 | [C₁₀H₁₄B₁₀O₂]⁺ | Molecular Ion ([M]⁺) |
| ~275 | [C₁₀H₁₅B₁₀O₂]⁺ | Protonated Molecule ([M+H]⁺) |
| ~203 | [C₆H₈B₁₀O]⁺ | Loss of one epoxybutyl group ([M - C₄H₇O]⁺) |
| ~144 | [C₂H₂B₁₀]⁺ | Loss of both epoxybutyl groups |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. It is applied in two primary ways for carborane systems: single crystal XRD for precise molecular structure determination and powder XRD for analyzing the bulk crystalline properties of polymers.
The key structural characteristics of the ortho-carborane cage determined by this method include:
Icosahedral Geometry: The C₂B₁₀ core forms a distorted icosahedron nih.gov.
C-C Bond Length: The distance between the two adjacent carbon atoms (C1-C2) in the cage is significantly longer than a typical C-C single bond, often in the range of 1.63 to 1.73 Å, depending on the electronic properties of the substituents nih.gov.
Substituent Conformation: The analysis reveals the precise orientation and conformation of the epoxybutyl side chains relative to the carborane cage.
Crystallographic data from related compounds illustrate the type of information obtained. For example, substituted ortho-carboranes have been shown to crystallize in various systems, including monoclinic and triclinic nih.govmdpi.com.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimension (a) | ~10.8 Å |
| Unit Cell Dimension (b) | ~24.9 Å |
| Unit Cell Dimension (c) | ~13.9 Å |
| Unit Cell Angle (β) | ~111.8° |
Powder X-ray diffraction (PXRD) is used to analyze the bulk crystallinity of materials. In the context of carborane-epoxy polymers, PXRD is essential for understanding the phase morphology of the cured composite.
A typical cured epoxy resin is amorphous, meaning it lacks long-range atomic order. This results in a broad, diffuse scattering feature in the XRD pattern, often referred to as an "amorphous halo" mdpi.com. When this compound is incorporated and cured within the epoxy matrix, PXRD can reveal several key features:
Amorphous Nature: If the carborane units are well-dispersed and fully integrated into the cross-linked polymer network, the resulting composite will likely remain largely amorphous, showing only the broad halo mdpi.com.
Crystalline Domains: If the carborane moieties self-assemble or phase-separate into ordered domains, sharp diffraction peaks will be superimposed on the amorphous halo. The positions (2θ angles) and intensities of these peaks can be used to identify the crystalline phase and estimate the degree of crystallinity nahje.com.
Filler Analysis: PXRD is also used to confirm the crystal structure of any additional micro- or nano-fillers incorporated into the composite.
| 2θ Angle Range (°) | Observed Feature | Interpretation |
|---|---|---|
| 10-30° | Broad, diffuse halo | Characteristic of the amorphous epoxy polymer matrix mdpi.com. |
| Variable | Sharp diffraction peaks | Indicates the presence of crystalline domains, possibly from phase-separated carborane units or other crystalline additives nahje.com. |
Morphological and Microstructural Characterization of Carborane-Epoxy Composites
Electron microscopy techniques are vital for visualizing the morphology and microstructure of carborane-epoxy composites, providing direct evidence of dispersion, interfacial adhesion, and fracture behavior.
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography of materials and the morphology of fracture surfaces. For carborane-epoxy composites, SEM analysis of samples fractured during mechanical testing (e.g., tensile or impact tests) provides critical insights into the material's failure mechanisms nih.govmdpi.com.
Examination of the fracture surface can reveal:
Dispersion Quality: SEM can indicate how well the carborane modifier is distributed within the epoxy matrix. Homogeneous distribution is desirable for consistent properties, whereas large agglomerates can act as stress concentrators and points of failure.
Fracture Mode: The texture of the surface indicates the mode of failure. Smooth, glassy regions are characteristic of brittle fracture, which is common in unmodified epoxy resins. The introduction of carborane modifiers can lead to a rougher, more complex fracture surface with features like crack deflection and pinning, which are signs of toughening mechanisms mdpi.com.
Interfacial Adhesion: The interface between carborane-rich domains and the epoxy matrix can be visualized. Good adhesion results in a cohesive fracture through both phases, while poor adhesion may be indicated by voids or debonding around carborane particles.
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the material's internal nanostructure. TEM is the preferred method for assessing the dispersion of nanoscale additives or phase-separated domains within a polymer matrix pagepressjournals.org.
In the study of carborane-epoxy composites, TEM is used to:
Evaluate Nanodispersion: Determine whether the carborane units are dispersed on a molecular level or have formed discrete, nano-sized domains or aggregates within the cured epoxy.
Characterize Domain Size and Shape: Measure the size distribution and morphology of any carborane-rich nanodomains. This information is crucial as the mechanical and thermal properties of the composite are highly dependent on the geometry of the reinforcing phase.
Confirm Exfoliation of Fillers: When used with layered fillers like nanoclays in hybrid composites, TEM can directly visualize the extent of platelet separation (intercalation or exfoliation) within the carborane-epoxy matrix pagepressjournals.org.
Advanced TEM techniques, such as energy-filtered TEM (EFTEM) or scanning TEM coupled with energy-dispersive X-ray spectroscopy (STEM-EDS), can be used to map the elemental distribution (specifically boron), definitively identifying the carborane-rich phases at the nanoscale.
Thermal Analysis Techniques for Cured this compound Systems
Thermal analysis is fundamental to understanding the performance of thermosetting polymers, particularly for high-performance applications where thermal stability is paramount. The incorporation of the carborane cage into the epoxy network is known to significantly enhance these properties.
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of cured this compound systems. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The introduction of the carborane moiety into an epoxy resin structure has been demonstrated to substantially improve its thermal resistance and char yield, which is the percentage of material remaining after thermal decomposition. semanticscholar.org
In a study of an epoxy resin cured with a carborane-containing aromatic diamine, 1,2-bis(4-aminophenyl)-1,2-dicarba-closo-dodecaborane (HPPA), the resulting material exhibited significantly enhanced thermal stability compared to a conventional 4,4′-diaminodiphenylsulphone (DDS) cured system. semanticscholar.org The carborane-modified system showed a high residual weight, indicating the formation of a stable char structure at elevated temperatures. This high char yield is a key attribute for applications requiring fire resistance. The thermal degradation mechanism involves the gradual oxidation of the carborane cage at temperatures exceeding 400°C, which contributes to the formation of a protective, thermally stable residue. sci-hub.se During decomposition, the presence of oxygen within the resin's molecular structure can also lead to the formation of boron oxides like B₂O₃. sci-hub.se
Table 1: TGA Data for Carborane-Containing Epoxy System vs. Control
| Property | Cured HPPA/E51 System | Cured DDS/E51 System |
|---|---|---|
| Char Yield at 800°C (Argon) | 43.7% | 15.1% |
| Char Yield at 800°C (Air) | 50.5% | 3.3% |
Data sourced from a study on a comparable carborane-containing epoxy system. semanticscholar.org
Differential Scanning Calorimetry (DSC) is a crucial technique for characterizing the curing process of this compound resins. It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of the curing exotherm, total heat of reaction, and the glass transition temperature (Tg) of the cured polymer. bohrium.comresearchgate.net The Tg is a critical parameter that defines the upper service temperature of the material.
Studies on epoxy systems cured with carborane-based agents have shown that these systems can possess high glass transition temperatures. For instance, an epoxy resin cured by HPPA achieved a Tg of 207°C. semanticscholar.org The curing process itself is influenced by the reactivity of the carborane-containing monomer. Compared to standard amine curing agents like DDS, carborane-based systems can exhibit higher reaction activity and lower onset curing temperatures. semanticscholar.org The curing schedule, including temperature ramps and hold times, is optimized based on DSC data to ensure complete cross-linking of the polymer network. sci-hub.seshimadzu.com
Table 2: Curing and Thermal Properties of a Carborane-Epoxy System
| Parameter | Value |
|---|---|
| Curing Agent | 1,2-bis(4-aminophenyl)-1,2-dicarba-closo-dodecaborane (HPPA) |
| Highest Glass Transition Temperature (Tg) | 207°C |
| Reactivity Comparison | Higher than conventional DDS/E51 system |
Data from a study on a carborane-containing aromatic diamine curing agent. semanticscholar.org
Dynamic Mechanical Analysis (DMA) provides detailed information about the viscoelastic properties of cured this compound networks by applying an oscillatory force to a sample and measuring its response. pbipolymer.com This technique is used to determine the storage modulus (E'), which represents the elastic response, the loss modulus (E''), representing the viscous response, and the damping factor (tan δ), which is the ratio of E'' to E'. mdpi.com
The DMA thermogram reveals key transitions in the polymer, most notably the glass transition (Tg), which is often identified by the peak of the tan δ curve or the onset of a significant drop in the storage modulus. pbipolymer.com For high-performance thermosets like carborane-based epoxies, DMA is essential for characterizing the network structure and its behavior over a wide temperature range. nih.govtechscience.com The cross-link density of the epoxy network, which is critical to its mechanical properties, can be inferred from the storage modulus in the rubbery plateau region above the Tg. nih.gov The incorporation of the bulky, rigid carborane cage is expected to result in a high storage modulus in the glassy state and a high Tg, reflecting a stiff and thermally stable network. researchgate.net
Electrochemical Characterization for Redox Properties
The electrochemical behavior of materials derived from this compound is of interest due to the unique electronic properties of the carborane cage. Icosahedral closo-carboranes are known for their ability to undergo reversible redox reactions. rsc.org Specifically, the closo-dodecaborane cage can accept two electrons to form a dianionic, more open nido-cluster. rsc.org
This redox activity can be investigated using techniques like cyclic voltammetry. The resulting voltammograms would provide information on the reduction and oxidation potentials of the carborane units within the polymer network. This electron-accepting capability can be harnessed in the design of redox-active materials. researchgate.net The specific redox potentials and the stability of the resulting radical anions or dianions are influenced by the substituents attached to the carbon atoms of the carborane cage. While specific data for this compound polymers is not extensively detailed, the fundamental redox-active nature of the carborane cluster is a key characteristic. rsc.org
Optical and Photophysical Characterization (e.g., UV-Vis Absorption and Emission Spectroscopy)
The optical and photophysical properties of polymers containing carborane units are an active area of research. acs.orgnih.gov Techniques such as UV-Vis absorption and photoluminescence (emission) spectroscopy are used to probe the electronic transitions within the material.
Carborane-containing polymers can exhibit unique fluorescent properties. researchgate.netacs.org The absorption spectra of some carborane polymers have been observed in the range of 292 nm to 296 nm. nih.gov Their emission spectra can be solvent-dependent, with emission wavelengths reported to vary from 390 nm in DMSO to over 400 nm in water or alcohol solvents. nih.gov The incorporation of the carborane cluster, a 3D σ-aromatic system, into a polymer backbone can influence the electronic structure and lead to interesting photophysical behaviors, such as charge-transfer emissions. researchgate.net The bulky nature of the carborane cage can also induce significant distortion in adjacent aromatic structures, leading to complex emissive profiles, including dual emission or excimer formation in some systems. researchgate.net
Table 3: Photophysical Properties of Representative Carborane Polymers
| Property | Wavelength Range | Solvent/State |
|---|---|---|
| Absorption (λabs) | 292 - 296 nm | Various polar solvents |
| Emission (λem) | 390 - 393 nm | DMSO |
| Emission (λem) | 400 - 409 nm | Water, Alcohol |
Data represents general findings for a series of carborane polymers. nih.gov
Performance Evaluation and Advanced Material Applications of 1,2 Bis Epoxybutyl Carborane Derived Materials
Enhanced Thermal and Thermoxidative Stability of Carborane-Epoxy Systems
The introduction of carborane moieties into epoxy resins is a highly effective method for improving their thermal and thermo-oxidative stability. sci-hub.seresearchgate.net Carborane-containing epoxy resins consistently demonstrate higher decomposition temperatures and greater char yields compared to their unmodified counterparts when subjected to high temperatures in both inert and air atmospheres. sci-hub.seovid.com For instance, a novel carborane-containing epoxy resin showed an initial decomposition temperature exceeding 400°C and a char yield of approximately 60% at 800°C under both nitrogen and air. ovid.comresearchgate.net In contrast, a conventional epoxy system (DDS/E51) had almost no residue after being heated to 800°C in air. researchgate.net This enhancement is directly attributable to the inherent stability of the carborane cage and its behavior during thermal degradation. nih.gov
| Resin System | Atmosphere | Initial Decomposition Temperature (T5%) | Char Yield at 800°C (%) | Source |
|---|---|---|---|---|
| Carborane-Epoxy (4-AP CBR/E51) | Nitrogen | > 400°C | ~65.1% | ovid.com |
| Carborane-Epoxy (4-AP CBR/E51) | Air | > 400°C | ~59.6% | ovid.com |
| Conventional Epoxy (DDS/E51) | Nitrogen | ~300-450°C | < 40% (at 450°C) | ovid.com |
| Conventional Epoxy (DDS/E51) | Air | Not Specified | ~0% | researchgate.net |
The primary mechanism behind the enhanced thermal stability of carborane-epoxy systems involves the formation of a protective barrier at elevated temperatures. sci-hub.seresearchgate.net During thermal degradation, particularly in an oxidative environment, the carborane cages are gradually oxidized to form boric oxide (B₂O₃). sci-hub.seresearchgate.net This B₂O₃ creates a glassy, compact protective layer on the surface of the material. researchgate.netacs.org This layer acts as a physical barrier, hindering the diffusion of oxygen into the underlying polymer and preventing the outgassing of volatile decomposition products. sci-hub.seacs.org This process significantly slows the thermo-oxidative degradation of the epoxy resin network and leads to a substantial increase in the final char yield. sci-hub.seacs.org
The degradation process typically occurs in steps. The first step involves the depolymerization and breakdown of the organic epoxy macromolecular network. sci-hub.se In carborane-free resins, this is followed by further oxidative degradation of the carbon residue. sci-hub.se However, in carborane-modified resins, the formation of the B₂O₃ film effectively inhibits this second stage, preserving the char. sci-hub.se The result is a ceramic-like, boron-rich char that maintains structural integrity at temperatures where conventional epoxies would be completely consumed.
The unique degradation mechanism of carborane-epoxy systems allows them to function effectively in extreme high-temperature environments. Adhesives and composites derived from 1,2-bis(epoxybutyl)carborane retain significant mechanical strength at temperatures that cause catastrophic failure in standard epoxy-based materials. nasa.gov
Research into adhesives based on bis(epoxybutyl)carborane has demonstrated remarkable high-temperature bonding performance. nasa.gov Lap shear strength tests on 17/7 PH steel showed that the adhesive retained a strength of 2,620 psi at 500°F (260°C). nasa.gov Even after aging for eight hours at 500°F in an air environment, the lap-shear strength remained as high as 2,180 psi. nasa.gov Similarly, a carborane-containing phenolic epoxy resin demonstrated a lap shear strength of 1.56 MPa (226 psi) at 500°C. sci-hub.se This retention of mechanical properties is crucial for applications in aerospace structures and high-performance engines where components are subjected to prolonged thermal stress. nasa.gov
Mechanical Performance of Cured this compound Adhesives and Composites
Materials derived from this compound not only exhibit superior thermal properties but also possess robust mechanical performance, making them suitable for structural applications as both adhesives and composite matrices. nasa.gov
Lap-shear testing is a standard method for evaluating the strength of an adhesive bond, measuring its ability to withstand shear stresses. azom.commasterbond.com Adhesives based on this compound have shown excellent lap-shear strength across a wide temperature range, from cryogenic conditions to elevated temperatures. nasa.gov
| Test Temperature (°F) | Test Temperature (°C) | Lap Shear Strength (psi) |
|---|---|---|
| -320 | -196 | 4040 |
| -65 | -54 | 3480 |
| 75 | 24 | 3060 |
| 350 | 177 | 3100 |
| 450 | 232 | 2960 |
| 500 | 260 | 2620 |
| 500 (after 8 hr aging) | 260 (after 8 hr aging) | 2180 |
When analyzing bond failure, it is important to distinguish between adhesive and cohesive failure. incurelab.comAdhesive failure occurs at the interface between the adhesive and the substrate, indicating a potential issue with surface preparation or adhesive selection. incurelab.comappliedadhesives.comCohesive failure , conversely, happens within the adhesive layer itself. nih.govbiolinscientific.com For structural applications, cohesive failure is often the desired mode, as it signifies that the bond to the substrate is stronger than the internal strength of the adhesive itself. andersonmaterials.com The high lap shear values of carborane-epoxy adhesives suggest strong interfacial bonding and high internal, or cohesive, strength. nasa.gov
The high strength and temperature resistance of this compound adhesives make them ideal for fabricating honeycomb sandwich structures, which are widely used in the aerospace industry for their high stiffness-to-weight ratio. nasa.govnorthwestern.edu The performance of these adhesives in such structures is evaluated through tests like beam flexure and sandwich peel. northwestern.edu
| Test Type | Test Temperature (°F) | Performance Metric |
|---|---|---|
| Beam Flexure | 75 | 1580 lbs (Ultimate Load) |
| Beam Flexure | 500 | 805 lbs (Ultimate Load) |
| Sandwich Peel | 75 | 6.5 in-lbs/inch (Peel Torque) |
| Sandwich Peel | 500 | 3.1 in-lbs/inch (Peel Torque) |
These results, particularly the significant load-bearing capacity and peel strength retained at 500°F (260°C), underscore the suitability of these materials for high-performance structural components exposed to elevated temperatures. nasa.gov
The final mechanical properties of any thermosetting resin system, including carborane-epoxies, are highly dependent on the curing conditions. The cure cycle—defined by temperature, time, and pressure—determines the extent of cross-linking within the polymer network. sci-hub.se An optimized cure schedule is essential to achieve maximum strength, stiffness, and thermal stability. For the high-performance bis(epoxybutyl)carborane adhesives, a typical cure-assembly cycle involves heating to 307-351°F (153-177°C) under 60 psi of pressure for approximately 2.5 hours, followed by a post-cure at a higher temperature (e.g., 435-465°F or 224-241°C) for one hour to ensure the reaction goes to completion. nasa.gov
The mechanical integrity of carborane-epoxy composites can be further enhanced through the incorporation of fillers. scirp.orgajer.org While specific studies on fillers in this compound are limited, the principles from general epoxy composites are applicable. Functional fillers can improve properties such as stiffness, hardness, and fracture toughness. scirp.orgmdpi.com For example, the addition of hard ceramic fillers like silicon carbide (SiC) can increase flexural strength and modulus, while fillers like graphite (B72142) can improve fracture toughness and wear resistance. scirp.orgmdpi.com The choice of filler and its concentration must be carefully optimized, as excessive filler loading can sometimes lead to agglomeration and a decrease in strength. ajer.orgscirp.org
Optoelectronic and Fluorescent Applications of Carborane-Containing Materials
The unique three-dimensional structure and electronic properties of carborane clusters have led to their use in advanced optoelectronic and fluorescent materials. rsc.org The incorporation of carborane cages can significantly influence the photophysical behavior of organic fluorophores. nih.govmdpi.comrsc.org
Carborane clusters, particularly the electron-deficient o-carborane, can function as potent electron acceptors. researchgate.net When appended to π-conjugated organic molecules (fluorophores), they can facilitate intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This process, where an electron moves from the organic part of the molecule to the carborane cage, often results in unique luminescent properties.
A significant challenge in developing solid-state luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where intermolecular interactions in the solid state suppress fluorescence. The bulky, spherical shape of the carborane cage provides significant steric hindrance, which can physically prevent the close packing of fluorophores. This structural feature helps to inhibit ACQ and can promote aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly luminescent in an aggregated or solid state. rsc.orgreddit.com Carborane-based materials have been shown to exhibit high fluorescence quantum yields, in some cases approaching 1.0 (100% efficiency). researchgate.netresearchgate.net By carefully selecting the fluorophore and the carborane isomer, the electronic properties and, consequently, the emission color and efficiency can be precisely tuned. nih.govmdpi.comrsc.org
The tunable and unique luminescent properties of carborane-derived materials make them highly suitable for creating advanced security features. Researchers have successfully used carborane-based metal-organic frameworks (MOFs) to develop sophisticated anticounterfeiting inks. nuclear-power.comnasa.gov
These materials exhibit exceptional hydrolytic stability, allowing them to be formulated into water-based security inks that can be easily printed onto substrates like paper. nuclear-power.com The resulting patterns are invisible under normal daylight but display vibrant, multi-color luminescence under UV radiation. A key innovation is the ability to fine-tune the energy transfer between different emissive ions (e.g., Europium and Terbium) within the MOF structure. This allows for the creation of time-dependent emission colors and spectroscopic barcodes that change over a microsecond timescale, providing a dynamic and virtually unclonable security feature. nuclear-power.comnasa.gov
Applications in Harsh Environment Resistant Materials
The inherent stability of the icosahedral carborane cage imparts exceptional resilience to polymers in which it is incorporated. nih.govmdpi.com These materials demonstrate remarkable thermal, oxidative, and chemical stability, making them ideal for applications in harsh and extreme environments, such as aerospace and industrial manufacturing. rsc.org
An adhesive system based on the this compound monomer, cured with conventional agents, has been shown to maintain significant mechanical strength over a very wide temperature range without the evolution of volatile by-products during curing. This is critical for applications where material integrity at extreme temperatures is paramount. For example, lap-shear strength tests on steel substrates bonded with this adhesive demonstrated high performance from cryogenic temperatures up to 500°F (260°C), even after prolonged aging at high temperatures in an air environment. Similarly, poly(carborane-siloxane) polymers exhibit superior thermal stability in air at temperatures up to 800°C.
Table 2: Lap-Shear Strength of a Bis(epoxybutyl)carborane Based Adhesive on Steel Substrates at Various Temperatures
| Test Temperature (°F) | Test Temperature (°C) | Lap-Shear Strength (psi) |
|---|---|---|
| -320 | -196 | 4040 |
| 75 | 24 | 3060 |
| 350 | 177 | 3100 |
| 500 | 260 | 2620 |
Data sourced from a NASA technical report on bis(epoxyalkyl)carborane adhesives, demonstrating the material's performance in extreme temperature environments.
Role as Ceramic Precursors and High-Performance Thermosets
The unique icosahedral structure of the carborane cage, composed of boron and carbon atoms, imparts exceptional thermal and chemical stability to polymers into which it is incorporated. Materials derived from this compound and other functionalized carboranes leverage these properties, demonstrating significant potential as precursors for advanced ceramics and as key components in high-performance thermosetting polymers designed for extreme environments.
Ceramic Precursors
Polymers containing carborane moieties are effective preceramic polymers, meaning they can be transformed into ceramic materials through pyrolysis at high temperatures. The inclusion of the carborane cage results in remarkably high ceramic yields, as the boron-rich structure resists thermal degradation and forms stable ceramic phases.
Detailed research into various carborane-based polymers illustrates their efficacy as ceramic precursors. Upon heating in an inert atmosphere, these polymers undergo a transformation that results in the formation of ceramics, often boron carbide (B4C) and graphite. For instance, a precursor synthesized from m-carborane, poly[bis(3-chlorophenyl)-m-carborane], demonstrated a ceramic yield of 62.20% when heated to 900°C in a nitrogen atmosphere. Subsequent heat treatment at 1600°C confirmed the product was composed of B4C and graphite researchgate.net. In another study, a novel boron carbide precursor, poly[1,7-bis(4-chlorophenyl)-m-carborane] (P4CB), showed an exceptionally high ceramic yield of 90.25% at 900°C under nitrogen researchgate.net.
The high char yield is a defining characteristic of carborane-containing resins. When an epoxy resin incorporates a carborane-based diamine, its char yield at 800°C can be around 60% in both nitrogen and air atmospheres, whereas a standard epoxy system may leave almost no residue in air at that temperature ovid.com. This high yield is attributed to the formation of a protective layer of boron-carbon compounds and boron oxides (B2O3) on the material's surface at elevated temperatures ovid.com. Similarly, the addition of epoxy-functionalized carboranes to cyanate (B1221674) ester resins can dramatically increase the ultimate char yield from 0% for the pure resin to as high as 82% with a 30 wt% carborane loading at 1000°C in air acs.orgosti.gov.
| Precursor Polymer | Temperature (°C) | Atmosphere | Ceramic Yield (wt%) |
|---|---|---|---|
| Poly[1,7-bis(4-chlorophenyl)-m-carborane] (P4CB) | 900 | Nitrogen | 90.25% |
| Cyanate Ester with 30% Epoxy-Functionalized Carborane | 1000 | Air | 82% |
| Poly[bis(3-chlorophenyl)-m-carborane] | 900 | Nitrogen | 62.20% |
| Epoxy Resin with o-carborane-based diamine | 800 | Nitrogen/Air | ~60% |
High-Performance Thermosets
This compound serves as a monomer for creating high-performance thermoset adhesives and composites with superior thermal stability. When cured, the epoxy groups form a cross-linked polymer network, while the carborane cage enhances the material's performance at elevated temperatures.
A study sponsored by NASA focused on developing adhesives for stainless steel honeycomb structures using bis(epoxyalkyl)carboranes. Among the derivatives tested, bis(epoxybutyl)carborane was selected for extensive study due to its promising bond strengths at high temperatures nasa.gov. When formulated with an aromatic diamine hardener (p,p'-sulfonyl dianiline), the resulting adhesive demonstrated excellent performance after curing. Research showed that lap-shear strengths could reach as high as 2180 psi at 500°F (260°C) after aging for eight hours in an air environment nasa.gov.
The technology was successfully applied to bond stainless steel honeycomb specimens. These bonded structures were evaluated through beam flexure and sandwich peel tests, demonstrating the practical applicability of the adhesive system in demanding aerospace applications. The adhesive system can be processed using conventional epoxy techniques, applied via hot-melt methods, or used as an impregnated glass-cloth carrier tape nasa.gov.
| Test Type | Test Temperature | Performance Metric |
|---|---|---|
| Lap-Shear Strength (after 8hr aging at 500°F) | 500°F (260°C) | 2180 psi |
| Beam Flexure (Ultimate Load) | 75°F (24°C) | 1580 pounds |
| 500°F (260°C) | 805 pounds | |
| Sandwich Peel (Torque) | 75°F (24°C) | 6.5 in-lbs/in width |
| 500°F (260°C) | 3.1 in-lbs/in width |
The integration of carborane monomers into polyurethane structures has also been shown to yield controllable thermal and mechanical properties, resulting in adhesives with excellent high-temperature adhesion tandfonline.com. The inherent stability of the carborane structure makes these polymers suitable for applications where traditional adhesives fail due to thermal degradation tandfonline.com.
Theoretical and Computational Investigations of 1,2 Bis Epoxybutyl Carborane Systems
Molecular Dynamics Simulations for Polymer Network Formation and Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the formation and behavior of polymer networks. nih.govmdpi.com To simulate the polymerization of 1,2-Bis(epoxybutyl)carborane, a simulation box is first filled with the monomer and a suitable curing agent. utk.edumdpi.com
A reactive force field is employed, which allows for the formation of new covalent bonds as the curing reaction proceeds. mdpi.com Crosslinking algorithms are used to mimic the curing process, where reactive atoms on the epoxy rings and the hardener are connected when they come within a certain cutoff distance, forming the thermoset network. mdpi.com
Once the simulated network is formed, MD simulations can be used to study its structural and dynamic properties. This includes analyzing the network topology, the distribution of crosslink densities, and the mobility of different parts of the polymer chains. These simulations provide a molecular-level picture of how the rigid carborane cages are incorporated into the flexible polymer matrix and how they affect chain packing and dynamics. nih.gov
Prediction of Macroscopic Material Properties from First Principles
A key advantage of computational modeling is the ability to predict macroscopic material properties from the underlying atomic structure. nih.gov By performing "virtual experiments" on the computer, properties of the polymer derived from this compound can be estimated. gatech.edu
Using the atomic trajectories and system parameters from MD simulations, a range of thermomechanical properties can be calculated. mdpi.com
Glass Transition Temperature (Tg): This can be estimated by simulating the cooling of the polymer and observing the change in properties like density or specific volume as a function of temperature.
Mechanical Properties: The Young's modulus, bulk modulus, and shear modulus can be calculated by applying small deformations to the simulation box and measuring the resulting stress.
Coefficient of Thermal Expansion (CTE): This is determined by monitoring the change in the volume of the simulation box as a function of temperature. mdpi.com
These first-principles predictions are invaluable for screening potential materials and understanding structure-property relationships before engaging in extensive laboratory synthesis and testing. nih.govgatech.edu Carborane-containing polymers are known for their exceptional thermal stability, and simulations can help quantify this by revealing high predicted Tg values and stable network structures at elevated temperatures. researchgate.net
Steric and Electronic Effects of the Carborane Cage on Monomer Reactivity and Polymer Performance
The incorporation of the icosahedral carborane cage into an epoxy monomer has profound consequences for both its reactivity and the properties of the resulting polymer, driven by a combination of steric and electronic effects. rsc.orgrsc.org
Steric Effects: The o-carborane cage is a bulky, rigid, three-dimensional structure. nih.gov This steric hindrance can influence the reactivity of the attached epoxybutyl groups by impeding the approach of the curing agent. Furthermore, once polymerized, the bulky cages disrupt chain packing and severely restrict the mobility of the polymer chains. This restricted motion is a primary reason for the high glass transition temperatures and excellent thermal stability observed in carborane-based polymers.
Electronic Effects: The o-carborane cage is a strong sigma-electron-withdrawing group. rsc.org This electronic effect alters the electron density on the adjacent butyl chains and terminal epoxy rings. The electron-withdrawing nature can influence the polarity of the C-O bonds in the epoxy ring, potentially affecting its reactivity during the ring-opening polymerization. In the final polymer, these electronic properties, combined with the cage's inherent stability, contribute to the material's high thermal and oxidative resistance. nih.govresearchgate.net
Biomedical Research Directions for 1,2 Bis Epoxybutyl Carborane and Its Derivatives
Boron Neutron Capture Therapy (BNCT) Agent Development
Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that relies on the selective delivery of boron-10 (B1234237) (¹⁰B) atoms to tumor tissues. clinmedjournals.orgclinmedjournals.org This non-invasive approach is designed to selectively destroy malignant cells while sparing adjacent healthy tissue. nih.govmdpi.com The fundamental principle of BNCT involves two distinct steps: first, a non-toxic ¹⁰B-containing agent is administered and allowed to accumulate preferentially in cancer cells. nih.gov Second, the tumor is irradiated with a beam of low-energy thermal neutrons. mdpi.commdpi.com These neutrons are captured by the ¹⁰B nuclei, inducing a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. nih.govmdpi.com These particles have a short path length of less than 10 micrometers, confining the destructive energy to the boron-loaded cells and minimizing damage to the surrounding healthy tissues. nih.gov A key requirement for successful BNCT is achieving a sufficiently high concentration of ¹⁰B within the tumor, generally accepted to be around 10⁹ boron atoms per cell, which corresponds to approximately 30 ppm. clinmedjournals.orgclinmedjournals.org
Carborane cages, such as the ortho-carborane core of 1,2-Bis(epoxybutyl)carborane, are exceptionally well-suited for BNCT applications due to their high boron content. port.ac.ukresearchgate.net Each dicarba-closo-dodecaborane cage is a polyhedral cluster containing ten boron atoms and two carbon atoms, making it a rich source of the ¹⁰B isotope required for the neutron capture reaction. mdpi.comnih.gov The natural abundance of ¹⁰B is approximately 19.8%, but synthetic procedures can utilize ¹⁰B-enriched decaborane (B607025) to significantly enhance the therapeutic efficacy of the resulting BNCT agent. mdpi.com
The icosahedral structure of the carborane cage provides remarkable chemical, biological, and thermal stability. researchgate.netnih.govnih.gov This inherent stability is crucial, as it prevents the premature degradation of the boron agent in vivo, ensuring that the boron cage remains intact until it reaches the target tumor site and is irradiated. clinmedjournals.orgclinmedjournals.org The high density of boron atoms within a single, stable molecular entity makes carborane derivatives highly efficient vehicles for delivering the necessary payload of ¹⁰B for a successful therapeutic outcome. nih.govnih.gov
The effectiveness of BNCT is critically dependent on the selective accumulation of boron agents in tumor cells, achieving high tumor-to-blood and tumor-to-normal-tissue concentration ratios. nih.govport.ac.uk While the carborane cage itself provides the necessary boron, it must be conjugated to a tumor-targeting vector to ensure selective delivery. researchgate.net The epoxybutyl groups on a compound like this compound serve as reactive handles for such chemical modifications. Researchers have developed several strategies to achieve this targeted accumulation.
One prominent strategy involves attaching carboranes to molecules that bind to receptors overexpressed on the surface of cancer cells. nih.gov
Peptide Conjugates : Peptides like cyclic arginine-glycine-aspartate (cRGD) can be linked to carborane derivatives. nih.gov The cRGD sequence specifically targets integrins, which are often overexpressed in various cancer cells, thereby enhancing the agent's accumulation in the tumor. nih.govrsc.org Similarly, ligands for the gastrin-releasing peptide receptor (GRPR), another receptor frequently overexpressed in cancers, have been functionalized with carboranes to facilitate targeted delivery. acs.org
Enzyme Inhibitors : Carboranes can be incorporated into inhibitors of enzymes that are abundant on cancer cell surfaces. For example, derivatives targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in mesothelioma and breast cancer, have been developed. nih.govunito.it These inhibitors bind to the enzyme on the cell surface, concentrating the boron payload at the tumor site. nih.govmdpi.com
Porphyrins : Porphyrin derivatives, which tend to selectively accumulate in cancer cells, can be conjugated with carboranes. nih.gov Their inherent fluorescence also allows for imaging, adding a diagnostic capability to the therapeutic agent. nih.gov
| Targeting Strategy | Target Molecule/Receptor | Associated Cancer Types | Reference |
|---|---|---|---|
| Peptide-Mediated Targeting | Integrins (via cRGD peptides) | Glioblastoma, Melanoma | nih.govrsc.org |
| Peptide-Mediated Targeting | Gastrin-Releasing Peptide Receptor (GRPR) | Prostate Cancer, Breast Cancer | acs.orgnih.gov |
| Enzyme Inhibition | Carbonic Anhydrase IX (CAIX) | Mesothelioma, Breast Cancer, Glioma | nih.govunito.it |
| Bio-accumulative Molecules | Porphyrins | Various solid tumors | nih.gov |
| Amino Acid Transporters | L-type Amino Acid Transporter 1 (LAT1) | Glioblastoma, Melanoma | mdpi.commdpi.com |
Drug Delivery Systems and Nanocarriers Based on Carborane-Polymers
The hydrophobic nature of closo-carboranes presents a challenge for their use in physiological environments but also offers an advantage in the design of drug delivery systems. researchgate.netmdpi.com By incorporating carborane cages into polymer chains, researchers can create advanced nanocarriers that combine the benefits of both materials. nih.govacs.org Compounds like this compound are ideal monomers for synthesizing such polymers, where the carborane unit can serve as a hydrophobic component or a boron-rich fragment for BNCT. acs.orgresearchgate.net
Carborane-containing polymers can self-assemble into various nanostructures, such as micelles, vesicles, or solid nanoparticles, which are highly promising for boron delivery. nih.govacs.org These polymeric nanoparticles can encapsulate a high density of boron clusters, protecting them during circulation and improving their solubility. nih.govresearchgate.net
Several designs for carborane-based nanocarriers have been explored:
Liposomes : Carborane derivatives can be encapsulated within liposomes, which are lipid-based vesicles. nih.govacs.org Cationic liposomes, in particular, have been shown to significantly increase the cellular uptake of boron, delivering concentrations more than 30 times higher than the standard BNCT drug, borophenylalanine (BPA). mdpi.comacs.org This enhanced uptake is attributed to favorable electrostatic interactions with the negatively charged cell membrane. mdpi.com
Polymeric Micelles : Amphiphilic block copolymers containing a hydrophobic carborane block and a hydrophilic block can self-assemble into core-shell micelles in aqueous solutions. The hydrophobic core serves as a reservoir for the carborane cages, while the hydrophilic shell provides stability and biocompatibility. nih.gov
Dendrimers and Covalent Organic Polymers : Highly branched dendrimers and porous covalent organic polymers can be functionalized with carborane clusters. nih.govresearchgate.net These structures offer a high payload capacity for boron and can be engineered for targeted delivery. nih.govnih.gov
| Nanocarrier Type | Design Principle | Key Advantages | Reference |
|---|---|---|---|
| Liposomes | Encapsulation of carborane derivatives within lipid vesicles. | High boron loading, enhanced cellular uptake (especially cationic variants), biocompatibility. | nih.govmdpi.comacs.org |
| Polymeric Micelles | Self-assembly of amphiphilic polymers with hydrophobic carborane blocks. | Improved solubility, stability in circulation. | nih.gov |
| Dendrimers | Covalent attachment of carboranes to the surface of highly branched polymers. | High boron density, defined molecular structure. | nih.govresearchgate.net |
| Mesoporous Silica (B1680970) Nanoparticles | Loading carboranes into porous silica particles functionalized with targeting ligands. | High loading capacity, controlled release, ability to co-deliver other drugs. | rsc.org |
The unique physicochemical properties of the carborane cage heavily influence its interaction with biological systems and are a key driver for its use in drug delivery and medicinal chemistry. clinmedjournals.org
Hydrophobicity and Lipophilicity : The closo-carborane cage is exceptionally hydrophobic due to the low polarity of its B-H bonds. researchgate.netnih.gov This property is beneficial for crossing cellular membranes and even the blood-brain barrier. rsc.orgnih.gov In drug delivery systems, carboranes act as robust hydrophobic anchors for the self-assembly of amphiphilic polymers. acs.org However, this same hydrophobicity can lead to non-specific interactions with proteins like serum albumin. mdpi.comnih.gov
Metabolic Stability : As inorganic clusters, carboranes are abiotic and are not recognized by conventional enzymatic degradation pathways. rsc.orgresearchgate.net This results in outstanding metabolic stability. nih.gov When a carborane cage is incorporated into a drug molecule, it can protect the drug from rapid metabolism, thereby increasing its in vivo stability and bioavailability. clinmedjournals.orgclinmedjournals.org
Unique Bonding Interactions : Carboranes can engage in various non-covalent interactions with biological targets. rsc.org These include dihydrogen bonds (B-H···H-X), where the hydridic hydrogens on the boron cage interact with protic hydrogens on proteins, as well as hydrophobic and chaotropic effects. nih.govresearchgate.net These unique interactions can contribute to stronger and more specific binding with target receptors. researchgate.net
| Property | Description | Biological Implication | Reference |
|---|---|---|---|
| Hydrophobicity | The icosahedral cage with its B-H bonds has a highly nonpolar, lipid-like character. | Enhances membrane permeability; can drive non-specific protein binding; acts as a hydrophobic core in nanocarriers. | clinmedjournals.orgresearchgate.netrsc.org |
| Metabolic Stability | The inorganic B-C cage is resistant to enzymatic degradation. | Increases in vivo stability and bioavailability of conjugated drugs by preventing metabolic breakdown. | clinmedjournals.orgnih.govclinmedjournals.org |
| 3D Aromaticity | The cage has a delocalized electronic structure, often described as a 3D analog of benzene. | Allows it to act as a bioisostere for phenyl rings, providing a rigid, three-dimensional scaffold for drug design. | nih.govnih.gov |
| Dihydrogen Bonding | Ability of negatively charged B-H hydrogens to interact with protic hydrogens (e.g., N-H, O-H). | Contributes to unique and potentially stronger binding interactions with protein targets. | nih.govrsc.orgresearchgate.net |
Carboranes as Pharmacophores in Medicinal Chemistry for Enhanced Bioactivity
Beyond their role in BNCT, carboranes are increasingly being explored as pharmacophores—the essential molecular features responsible for a drug's biological activity. nih.govnih.gov The carborane cage is often considered a three-dimensional, non-classical aromatic bioisostere of the phenyl ring. nih.govnih.gov Replacing a phenyl group or other hydrophobic moieties in an existing drug with a carborane cage can lead to significant improvements in biological activity. clinmedjournals.orgnih.gov The rigid, icosahedral structure of the carborane provides a stable scaffold for constructing new drug molecules, while its unique electronic properties and interaction profile can enhance binding affinity and potency. clinmedjournals.orgresearchgate.net
The inclusion of a carborane moiety has been shown to enhance the bioactivity of various classes of therapeutic agents. For example, when the benzoylpiperazine group of FK866, a known inhibitor of the enzyme Nicotinamide phosphoribosyltransferase (Nampt), was replaced with a carborane cage, the resulting compound showed a significant increase in potency against several human cancer cell lines. clinmedjournals.orgclinmedjournals.org The hydrophobic carborane moiety was demonstrated to increase the agent's potency more effectively than other similarly sized organic groups. clinmedjournals.org In another example, a carborane-containing inhibitor of Dihydrofolate reductase (DHFR) demonstrated up to 10-fold greater activity compared to the conventional anticancer drug methotrexate (B535133) in several cancer cell lines. clinmedjournals.org These findings highlight the immense potential of carboranes to act as powerful pharmacophores in the development of new, more effective cancer therapies. clinmedjournals.orgnih.gov
| Original Drug/Inhibitor | Target | Carborane-Containing Analog | Observed Enhancement | Reference |
|---|---|---|---|---|
| Methotrexate (MTX) | Dihydrofolate reductase (DHFR) | Carborane-containing DHFR inhibitor | Up to 10-fold greater activity in several cancer cell lines compared to MTX. | clinmedjournals.org |
| FK866 | Nicotinamide phosphoribosyltransferase (Nampt) | Carborane-containing Nampt inhibitor | Low to sub-nanomolar potencies; significantly increased potency over other organic moieties. | clinmedjournals.orgclinmedjournals.org |
| Rofecoxib (B1684582) | Cyclooxygenase-2 (COX-2) | Carborane-containing rofecoxib derivatives | Improved metabolic stability and superior selectivity against melanoma and colon cancer cells. | nih.gov |
Molecular Imaging Applications
The development of carborane-based probes for molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is an active area of research. These techniques rely on the detection of gamma rays emitted from radionuclides incorporated into a tracer molecule. The carborane cage can serve as a stable platform for the introduction of various radionuclides, either directly or through a chelating agent.
PET imaging is a highly sensitive, non-invasive technique that allows for the three-dimensional visualization and quantification of physiological processes in vivo. This is achieved through the use of radiotracers labeled with positron-emitting isotopes. Several strategies have been explored for the development of carborane-based PET agents.
One common approach involves the incorporation of fluorine-18 (B77423) (¹⁸F), a widely used PET radionuclide with favorable decay characteristics, into the carborane structure. For instance, researchers have developed ¹⁸F-labeled carborane-based ligands for cannabinoid receptor type 2 (CB₂R), which is a promising target for imaging neuroinflammation and other pathological conditions. The introduction of the carborane moiety has been shown to improve the metabolic stability of these radioligands. nih.govnih.govacs.org
Another strategy involves the use of other positron-emitting isotopes, such as iodine-124 (¹²⁴I). The development of methods for the radioiodination of carboranes opens up possibilities for creating PET imaging agents with different pharmacokinetic profiles. rsc.org Furthermore, nanoparticles loaded with carboranes and tethered to a radiometal chelator can be labeled with positron emitters like copper-64 (⁶⁴Cu) for simultaneous PET imaging and targeted delivery of boron. mdpi.comacs.org
The following table summarizes selected examples of carborane derivatives developed for PET imaging:
| Imaging Agent | Target | Radionuclide | Key Findings |
| [¹⁸F]LUZ5-d₈ (A carborane-based thiazole (B1198619) derivative) | Cannabinoid Receptor 2 (CB₂R) | ¹⁸F | Showed high affinity for CB₂R, improved metabolic stability compared to non-carborane analogs, and high uptake in the spleen in preclinical studies. nih.govnih.govacs.org |
| ¹⁸F-labeled carborane-containing isoflavonoid (B1168493) analogue (Compound 1m) | General tumor imaging | ¹⁸F | Demonstrated biodistribution in tumor-bearing mice, suggesting potential for imaging studies. acs.org |
| ⁶⁴Cu-labeled PSMA-targeted nanoparticles loaded with carborane | Prostate-Specific Membrane Antigen (PSMA) | ⁶⁴Cu | Nanoparticles showed accumulation in PSMA-positive tumors, demonstrating the feasibility of a theranostic approach. mdpi.comacs.org |
SPECT is another valuable nuclear imaging technique that utilizes gamma-emitting radionuclides. Carborane derivatives have been successfully labeled with SPECT isotopes, primarily radioiodine isotopes such as iodine-123 (¹²³I) and iodine-125 (B85253) (¹²⁵I), as well as technetium-99m (⁹⁹ᵐTc).
The radioiodination of carborane clusters has been a focus of research, with methods developed for attaching these isotopes to the carborane cage. rsc.orgnih.gov These labeled compounds can then be used to study the in vivo biodistribution of carborane derivatives, which is crucial for their development as therapeutic agents, particularly in the context of Boron Neutron Capture Therapy (BNCT). For example, imaging studies with ¹²³I-labeled carborane-tetrazine in healthy mice have shown its biodistribution with significant uptake in the liver and gall bladder. carta-evidence.orgresearchgate.net
Technetium-99m is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal imaging characteristics and availability from a generator system. The development of ⁹⁹ᵐTc-labeled carborane complexes represents a significant advancement in the field. These complexes can be designed to have log D values within the range required to cross the blood-brain barrier, making them promising candidates for imaging targets within the central nervous system. researchgate.net
Below is a table detailing examples of carborane derivatives developed for SPECT imaging:
| Imaging Agent | Target/Application | Radionuclide | Key Findings |
| ¹²³I-labeled carborane-tetrazine | Biodistribution studies | ¹²³I | Demonstrated minimal in vivo deiodination and showed high uptake in the liver and gall bladder in healthy mice. carta-evidence.orgresearchgate.net |
| Radioiodinated C-hydroxy-nido-carboranes | Biodistribution studies | ¹²³I / ¹²⁵I | Showed preferential clearance through the kidneys and reduced non-specific binding compared to analogues without the hydroxyl group. nih.gov |
| ⁹⁹ᵐTc-metallocarboranes | CNS imaging (potential) | ⁹⁹ᵐTc | The log D values of the technetium complexes were within the range needed to cross the blood-brain-barrier. researchgate.net |
The functional groups of this compound could potentially be utilized for the attachment of such radionuclides, either directly or through bifunctional chelators, paving the way for the development of novel PET and SPECT imaging agents. The epoxy rings are reactive towards a variety of nucleophiles, which could facilitate the conjugation of these imaging moieties under mild conditions. Further research is warranted to explore the synthesis and evaluation of radiolabeled derivatives of this compound for molecular imaging applications.
Q & A
Q. What are the common synthetic routes for 1,2-disubstituted carboranes like 1,2-Bis(epoxybutyl)carborane, and how do reaction conditions influence product selectivity?
Synthesis of 1,2-disubstituted carboranes typically involves lithiation of the parent o-carborane (C2B10H12), followed by nucleophilic substitution. For example, lithio-o-carborane reacts with alkyl halides or epoxides under controlled stoichiometry and temperature to install substituents. demonstrates that using ClCH2CH2CH2Br with Li2C2B10H10 yields 3-chloropropyl derivatives, but competing cyclization pathways (e.g., exo-polyhedral ring formation) reduce yields of linear products. Solvent polarity and additives (e.g., CuCl) also modulate reaction pathways . For epoxybutyl derivatives, analogous strategies with epoxybutyl halides or epoxide ring-opening agents (e.g., methyl iodide) are plausible, as seen in zwitterionic carborane syntheses .
Q. How are substituent effects on carborane cage geometry and stability characterized experimentally?
Substituent-induced distortions in carborane cages are analyzed via X-ray crystallography and NMR. reports that adding 3-chloropropyl groups to o-carborane elongates the cage C–C bond from 1.628 Å (parent) to 1.672 Å in 1,2-Bis(3-chloropropyl)-o-carborane due to steric strain. Torsion angles (e.g., C1–C2–C5–C2# = 0.3° in cyclized products) reveal pseudo-planar exo-polyhedral rings, which are rare and conformationally constrained . <sup>11</sup>B NMR further quantifies electronic perturbations: electron-withdrawing substituents deshield boron vertices, shifting peaks upfield .
Q. Table 1: Structural Parameters of Substituted o-Carboranes
| Compound | C–C Bond Length (Å) | Exo-Ring Torsion Angle | Reference |
|---|---|---|---|
| Parent o-carborane | 1.628 | N/A | |
| 1,2-Bis(3-chloropropyl) | 1.672 | N/A | |
| Exo-cyclized derivative | 1.628 | 0.3° |
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., nucleophilic substitution vs. cyclization) in carborane functionalization impact synthetic yields, and how can they be controlled?
Functionalization of carboranes often involves kinetic vs. thermodynamic control. For instance, shows that lithio-o-carborane reacts with 3-chloropropyl bromide to yield both linear (22% total yield) and cyclized products. Cyclization dominates under prolonged reaction times due to favorable entropy (intramolecular pathway). Additives like CuCl slow the reaction, favoring linear products by stabilizing intermediates . Similarly, in zwitterionic carborane synthesis (), methyl iodide acts as a methylating agent but also participates in cluster reduction via iodide anions, highlighting the dual role of reagents .
Q. What methodologies resolve contradictions in structural data, such as discrepancies between crystallographic and spectroscopic observations?
Crystallography provides static snapshots, whereas NMR captures dynamic behavior. For example, notes that five-membered heterocycles with Se–Sn–Se fragments exhibit fluxionality in solution (via <sup>119</sup>Sn NMR), but X-ray structures confirm rigid frameworks. To reconcile such data, variable-temperature NMR and DFT calculations are employed to model dynamic processes and validate crystallographic assignments .
Q. What strategies optimize thermal stability in carborane-based polymers, and how are degradation mechanisms analyzed?
Carborane-containing polymers (e.g., BCE cyanate ester resins) achieve high thermal stability via rigid icosahedral cages. reports cured BCE resin retains 91.9% char yield at 800°C in N2, attributed to carborane's boron-rich framework resisting oxidative cleavage. Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies degradation products (e.g., B2O3 formation above 500°C) . For propargyl-terminated resins ( ), crosslinking via alkyne polymerization further enhances stability, with 5% mass loss temperatures exceeding 440°C .
Q. Table 2: Thermal Properties of Carborane-Based Polymers
| Polymer Type | T5% (°C, N2) | Char Yield at 900°C (%) | Reference |
|---|---|---|---|
| BCE cyanate ester | 491.9 | 91.9 | |
| Propargyl-terminated resin | 442.8 | 86.6 |
Q. How are carborane derivatives integrated into coordination complexes, and what spectroscopic tools validate their bonding modes?
Carboranes act as robust ligands in organometallic chemistry. describes a Ag(I) complex where 1,2-bis(diisopropylphosphanyl)-carborane chelates via P atoms, confirmed by X-ray (Ag–P = 2.45 Å) and <sup>31</sup>P NMR. For selenium derivatives (), <sup>77</sup>Se NMR and single-crystal studies reveal Se–Pt bonding in platinum complexes, while EXAFS probes local metal coordination environments .
Q. What challenges arise in characterizing weak non-covalent interactions (e.g., C–H···Cl) in carborane crystals, and how are they addressed?
Weak interactions (e.g., C–H···Cl, 3.209 Å in ) are detected via high-resolution X-ray diffraction and Hirshfeld surface analysis. However, their energetic contributions require computational methods (e.g., QTAIM analysis) to confirm significance. For example, identifies such interactions as secondary stabilization factors in crystal packing, distinct from dominant covalent/ionic forces .
Q. Key Methodological Recommendations
- Synthetic Design : Prioritize steric/electronic effects of substituents to control reaction pathways (e.g., linear vs. cyclized products) .
- Thermal Analysis : Combine TGA with evolved gas analysis (EGA) to map degradation mechanisms in carborane polymers .
- Dynamic NMR : Resolve fluxional behavior in solution-phase organometallic complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
